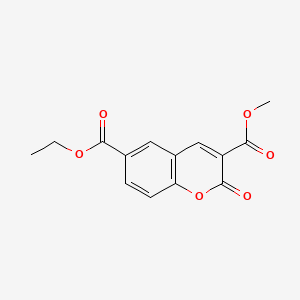

3-Carbomethoxy-6-carbethoxycoumarin

Description

Properties

CAS No. |

6468-99-1 |

|---|---|

Molecular Formula |

C14H12O6 |

Molecular Weight |

276.24 g/mol |

IUPAC Name |

6-O-ethyl 3-O-methyl 2-oxochromene-3,6-dicarboxylate |

InChI |

InChI=1S/C14H12O6/c1-3-19-12(15)8-4-5-11-9(6-8)7-10(13(16)18-2)14(17)20-11/h4-7H,3H2,1-2H3 |

InChI Key |

GJIFIQZUTJIYNL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbomethoxy-6-carbethoxycoumarin typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine or pyridine . The reaction proceeds through the formation of a benzylidene intermediate, which undergoes cyclization to form the coumarin derivative.

Industrial Production Methods: In industrial settings, the synthesis can be optimized by using solvent-free conditions or green chemistry approaches. For example, grinding the reactants over basic alumina or using water extracts from plant materials as biocatalysts can enhance the yield and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Carbomethoxy-6-carbethoxycoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the coumarin ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted coumarins, alcohols, and carboxylic acids .

Scientific Research Applications

3-Carbomethoxy-6-carbethoxycoumarin has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 3-Carbomethoxy-6-carbethoxycoumarin is primarily due to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

The following table compares 3-Carbomethoxy-6-carbethoxycoumarin with three structurally related coumarins, emphasizing substituents, molecular properties, and biological activities where available:

Structural and Functional Insights:

3-Acetylcoumarin derivatives (e.g., oxadiazole hybrids) exhibit broad-spectrum antimicrobial activity, attributed to the acetyl group’s electron-withdrawing effects, which may stabilize interactions with microbial enzymes .

Biological Activity Gaps :

- Unlike 3-Acetylcoumarin derivatives and 6-Methoxy-7-Hydroxycoumarin, which have documented antibacterial and traditional medicinal uses , this compound’s pharmacological profile remains underexplored in the provided sources.

Research Findings and Limitations

- Antimicrobial Potential: 3-Acetylcoumarin derivatives demonstrated MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans, highlighting the role of substituents in bioactivity . By contrast, esterified derivatives like this compound may require functionalization (e.g., conjugation with heterocycles) to unlock similar potency.

- Solubility and Stability : Hydroxylated coumarins (e.g., 4-Hydroxy-6-Methylcoumarin) exhibit higher aqueous solubility but lower metabolic stability compared to esterified analogs, underscoring trade-offs in drug design .

Q & A

Q. How can researchers ensure transparent reporting of spectroscopic data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.